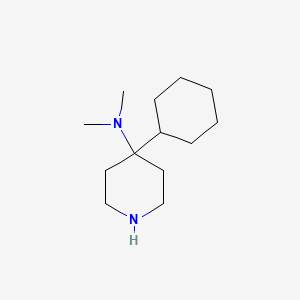

4-cyclohexyl-N,N-dimethylpiperidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H26N2 |

|---|---|

Molecular Weight |

210.36 g/mol |

IUPAC Name |

4-cyclohexyl-N,N-dimethylpiperidin-4-amine |

InChI |

InChI=1S/C13H26N2/c1-15(2)13(8-10-14-11-9-13)12-6-4-3-5-7-12/h12,14H,3-11H2,1-2H3 |

InChI Key |

IHXBKWFMMFMINE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1(CCNCC1)C2CCCCC2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 4 Cyclohexyl N,n Dimethylpiperidin 4 Amine Derivatives

Influence of Cyclohexyl Moiety Modifications on Receptor Affinity and Selectivity

The cyclohexyl group at the 4-position of the piperidine (B6355638) ring is a key feature that significantly contributes to the molecule's interaction with target receptors, primarily through hydrophobic interactions. While direct SAR studies on 4-cyclohexyl-N,N-dimethylpiperidin-4-amine are limited, research on related structures provides valuable insights.

In studies of piperazine (B1678402) derivatives, which share a six-membered nitrogen-containing ring with piperidines, the cyclohexyl group has been identified as a crucial component for activity. For instance, in a series of compounds based on the 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (B10769547) scaffold (MT-45), the cyclohexyl moiety is oriented to form significant pi-stacking interactions with aromatic residues, such as tyrosine, within the receptor's binding pocket. researchgate.net Modification of this group can drastically alter binding affinity. For example, replacing the cyclohexyl ring with a phenyl group in some scaffolds has been shown to result in a loss of both biochemical and whole-cell activities. researchgate.net

Furthermore, studies on trans-N-[2-(methylamino)cyclohexyl]benzamides, which also feature a cyclohexyl ring, have indicated that factors such as membrane-water partitioning and the conformational energy required to achieve the binding configuration are significantly influenced by the nature of the cyclohexyl group and its substituents. nih.gov Statistical analyses from these studies suggest that the lipophilicity and steric bulk of the cyclohexyl moiety are critical determinants of receptor binding affinity. nih.gov Fluorination of the cyclohexyl ring in related compounds like MT-45 has been shown to increase the apparent potency for the µ-opioid receptor. nih.gov

| Compound/Modification | Receptor Target | Key Finding | Reference |

| MT-45 | µ-opioid receptor | The cyclohexyl group is crucial for pi-stacking interactions within the binding pocket. | researchgate.net |

| 2F-MT-45 | µ-opioid receptor | Fluorination of the cyclohexyl-related scaffold increases agonist potency compared to the parent compound. | nih.gov |

| Phenyl replacement | IMPDH | Replacement of the cyclohexyl with a phenyl ring leads to a loss of activity. | researchgate.net |

Impact of Piperidine Ring Substitutions on Pharmacological Profile

The piperidine ring is a central scaffold in many pharmacologically active compounds, and its substitution pattern plays a pivotal role in defining the pharmacological profile. nih.govtandfonline.com Modifications to this ring can affect the molecule's conformation, basicity, and interaction with specific receptor residues. nih.gov

The position and stereochemistry of substituents on the piperidine ring are critical for determining whether a compound will act as an agonist or an antagonist, as well as its potency. nih.govnih.gov Studies on 4-alkyl-4-arylpiperidine derivatives have shown that the preferred conformation of the molecule when protonated is a key determinant of its activity. nih.gov

The presence and position of methyl groups on the piperidine ring can fine-tune the pharmacological properties of 4-aminopiperidine (B84694) derivatives. nih.govacs.org In a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the methyl groups were found to be significant contributors to the compound's antagonist properties. nih.gov

A systematic study removing these methyl groups revealed that while they are not strictly required for antagonist activity, their presence increases the potency. acs.org For example, compounds with both a 3-methyl and a 4-methyl substituent were more potent antagonists than analogs lacking one or both of these groups. nih.govacs.org Replacing the 4-methyl group with a larger substituent, such as a propyl group, can introduce mixed agonist-antagonist properties, demonstrating that the size of the substituent at this position is a critical factor. nih.govacs.org

| Compound Series | Substitution | Effect on Opioid Receptor Properties | Reference |

| N-substituted 4-(3-hydroxyphenyl)piperidines | Lacking 3- and 4-methyl groups | Pure opioid antagonists, but less potent. | nih.govacs.org |

| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Presence of both 3- and 4-methyl groups | Increased antagonist potency. | nih.govacs.org |

| N-methyl-trans-3-methyl-4-propyl-4-(3-hydroxylphenyl)piperidine | Replacement of 4-methyl with 4-propyl | Introduced mixed agonist-antagonist effects. | acs.org |

Modulation of the Dimethylamine Group

The N,N-dimethylamine group at the 4-position of the piperidine ring is a key basic center that is typically protonated at physiological pH. This positive charge is often crucial for forming an ionic bond with an acidic residue (e.g., aspartate) in the target receptor.

The tertiary amine is a common feature in many opioid receptor ligands and is considered essential for their activity. nih.gov This is because the ionized amino group forms a critical salt bridge with a highly conserved aspartic acid residue in the binding pocket of opioid receptors. tandfonline.com

Structure-activity relationship studies across various classes of opioids have consistently shown that the basic nitrogen is a primary pharmacophoric element. Substitution of this tertiary nitrogen with a carbon atom, which removes the basic center, results in an inactive molecule. nih.gov This strongly suggests that the ability of the nitrogen to be protonated and form an ionic interaction is a prerequisite for binding and receptor activation. While direct modulation of the N,N-dimethyl group in the specific this compound series is not extensively documented, the principles from broader opioid research indicate that this group is vital for receptor affinity. Modifications that alter the basicity or steric bulk around the nitrogen would be expected to have a significant impact on pharmacological activity.

Linker Region Modifications and Their Effect on Binding

In many drug scaffolds, a "linker" or "spacer" region connects key pharmacophoric elements. While the core this compound structure does not inherently have a long linker, derivatives can be designed where a linker is introduced, for instance, by modifying the N-substituent on the piperidine ring or attaching a group to the cyclohexyl ring.

Studies on other 4-aminopiperidine series have demonstrated that the nature of the linker region can significantly affect properties like metabolic stability and potency. nih.gov For example, in a series of inhibitors for the Hepatitis C virus, modifications to a linker connecting the 4-aminopiperidine core to an aryl ring were explored. The introduction of an isopropyl moiety into the linker increased the metabolic half-life by approximately tenfold. nih.gov Similarly, utilizing a cyclobutane (B1203170) linker was found to be optimal for retaining potency while improving metabolic stability. nih.gov

Identification of Key Pharmacophoric Elements

The structure-activity relationship (SAR) studies of derivatives of this compound have been instrumental in delineating the key pharmacophoric elements essential for their biological activity. Through systematic modifications of its core components—the cyclohexyl ring, the N,N-dimethylamino group, and the central piperidine scaffold—researchers have elucidated the structural requirements for potent interactions with various biological targets. These studies, while spanning different therapeutic areas, collectively highlight a consistent set of features that define the pharmacophore of this chemical series.

The essential pharmacophoric features can be broken down into three main regions: the hydrophobic cyclohexyl moiety, the basic nitrogen center of the piperidine ring, and the N,N-dimethylamino group at the 4-position. The spatial arrangement and electronic properties of these groups are critical for molecular recognition and subsequent biological response.

The Role of the Cyclohexyl Group

The cyclohexyl group at the 4-position of the piperidine ring is a crucial hydrophobic element that significantly influences the binding affinity of these derivatives. In studies of related compounds targeting various receptors, the presence of a bulky, lipophilic group at this position has been consistently associated with enhanced potency. For instance, in a series of melanocortin subtype-4 receptor agonists, a cyclohexyl group at the 4-position of the piperidine ring was found to be a key feature for high affinity. This suggests that the cyclohexyl moiety likely interacts with a hydrophobic pocket within the receptor's binding site. The conformational flexibility of the cyclohexyl ring may also play a role in optimizing this hydrophobic interaction.

The Significance of the Piperidine Scaffold

The piperidine ring serves as a central scaffold, correctly positioning the crucial substituents in three-dimensional space for optimal interaction with the biological target. The nitrogen atom of the piperidine ring is a key site for modification and its nature significantly impacts the pharmacological profile. In many analogs, this nitrogen is substituted, and the nature of this substituent can modulate activity and selectivity. For example, in the context of antifungal 4-aminopiperidines, the substitution at the piperidine nitrogen with a benzyl (B1604629) or phenylethyl group was shown to be highly beneficial for activity. This indicates that this region of the molecule may interact with another accessory binding site.

The N,N-Dimethylamino Group's Contribution

The N,N-dimethylamino group at the 4-position is another critical determinant of activity. The basicity of the amino group and the steric bulk of its substituents are paramount. In many biologically active piperidine derivatives, a basic nitrogen atom is a common feature, often involved in forming salt bridges or hydrogen bonds with acidic residues in the target protein. While direct SAR data on the N,N-dimethyl group of the title compound is limited in the provided context, studies on related 4-aminopiperidines show that the nature of the substituents on this nitrogen is critical. For instance, in the development of hepatitis C virus assembly inhibitors, a wide variety of functionalities were explored at this position, indicating its importance for modulating potency and pharmacokinetic properties. The two methyl groups in this compound likely provide a balance of steric bulk and basicity that is favorable for its activity.

| Compound/Series | Modification | Key Finding | Implication for Pharmacophore |

| Melanocortin-4 Agonists | Introduction of a cyclohexyl group at the piperidine 4-position. | Enhanced binding affinity. | A bulky, hydrophobic group is favored at this position. |

| Antifungal 4-Aminopiperidines | Variation of the substituent on the piperidine nitrogen. | A benzyl or phenylethyl group significantly increased antifungal activity. | The region around the piperidine nitrogen can accommodate and favorably interact with aromatic moieties. |

| HCV Assembly Inhibitors | Broad exploration of functionality at the 4-amino group. | Potency and ADME properties were sensitive to changes in this region. | The nature of the N-substituents at the 4-position is critical for activity and drug-like properties. |

Computational and Biophysical Investigations of 4 Cyclohexyl N,n Dimethylpiperidin 4 Amine and Its Interactions

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is instrumental in understanding the binding mechanism and affinity of a compound like 4-cyclohexyl-N,N-dimethylpiperidin-4-amine. The process involves placing the ligand in the binding site of a target protein and calculating the binding energy for different conformations.

In a typical molecular docking study for this compound, a three-dimensional structure of the target receptor is required. If an experimental structure is unavailable, a homology model can be generated. The ligand's structure is optimized to its lowest energy state. Docking simulations are then performed using software like AutoDock, which employs scoring functions to estimate the binding affinity, often expressed in kcal/mol. mdpi.com For instance, studies on other piperidine (B6355638) derivatives have shown strong binding energies, indicating stable interactions with their respective targets. mdpi.com

The interactions between this compound and the receptor's active site are analyzed to identify key residues involved in the binding. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and ionic interactions. For example, the piperidine ring, a common feature in many bioactive compounds, is known to be a crucial structural element for activity at various receptors. nih.gov The cyclohexyl group would likely engage in hydrophobic interactions, while the dimethylamino group could participate in hydrogen bonding or electrostatic interactions. Molecular modeling studies of N-functionalized piperidine derivatives have predicted possible binding modes into the active site of the dopamine D2 receptor. tandfonline.com

A hypothetical summary of molecular docking results for this compound with a putative receptor is presented below.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR 129, ASP 128, TRP 274 |

| Types of Interactions | Hydrogen bond with ASP 128, Pi-Pi stacking with TYR 129, Hydrophobic interaction with TRP 274 |

This table is illustrative and based on typical findings for similar compounds.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are developed by analyzing a series of compounds with known activities and identifying the physicochemical properties that correlate with their biological effects. For a series of analogs of this compound, a QSAR study could predict the activity of new, unsynthesized derivatives.

3D-QSAR takes this a step further by considering the three-dimensional properties of the molecules. These studies are crucial for understanding how the shape and electronic properties of a ligand influence its interaction with a receptor.

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique. nih.gov It generates a quantitative model by correlating the biological activity of a set of molecules with their 3D steric and electrostatic fields. The process involves aligning the molecules and placing them in a 3D grid. At each grid point, the steric and electrostatic interactions with a probe atom are calculated. These values are then used as descriptors in a partial least squares (PLS) analysis to build a predictive model.

A CoMFA study on a series of derivatives of this compound would provide insights into the structural requirements for optimal activity. The results are often visualized as contour maps, which indicate regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. For example, a CoMFA model for a set of piperidine carboxamide derivatives as ALK inhibitors highlighted the importance of steric, electrostatic, and hydrophobic properties for potent inhibition. researchgate.net

Below is an example of the statistical results from a hypothetical CoMFA study.

| Statistical Parameter | Value |

| q² (cross-validated r²) | 0.65 |

| r² (non-cross-validated r²) | 0.95 |

| Standard Error of Prediction | 0.45 |

| F-statistic | 120.5 |

| Optimal Number of Components | 5 |

This table is illustrative and based on typical findings for similar compounds. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Conformational and Binding Dynamics Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. nih.gov This technique simulates the movements of atoms and molecules by solving Newton's equations of motion. MD simulations are valuable for assessing the stability of a docked pose, understanding the conformational changes that occur upon ligand binding, and analyzing the role of solvent molecules. nih.gov

For this compound, an MD simulation would typically start with the best-docked pose in the receptor's active site. The simulation would be run for a sufficient duration, often in the nanosecond to microsecond range, to observe the system's behavior. Key parameters are monitored throughout the simulation to assess the stability of the complex, including:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand atoms from their initial positions. A stable RMSD indicates that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average positions, highlighting flexible regions of the protein.

Solvent Accessible Surface Area (SASA): Represents the surface area of the protein that is accessible to the solvent, providing insights into conformational changes. researchgate.net

The analysis of the MD trajectory can also reveal the persistence of key interactions identified in the docking study and identify new, transient interactions that may be important for binding.

| Simulation Parameter | Typical Observation for a Stable Complex |

| RMSD of Protein Backbone | Plateau after an initial increase, indicating structural stability. |

| RMSD of Ligand | Remains low and stable, indicating it is well-bound in the active site. |

| RMSF of Active Site Residues | Low fluctuations for residues interacting with the ligand. |

| Hydrogen Bond Occupancy | High occupancy for key hydrogen bonds throughout the simulation. |

This table is illustrative and based on typical findings from MD simulations. researchgate.net

Solvent, typically water in biological systems, plays a crucial role in molecular recognition and binding. MD simulations explicitly include solvent molecules, allowing for the investigation of their effects on the conformation of both the ligand and the receptor. Water molecules can mediate interactions between the ligand and the receptor by forming water bridges. researchgate.net The desolvation of the ligand and the binding site upon complex formation is also an important energetic consideration that can be analyzed with MD simulations. For this compound, understanding the role of water in its binding pocket would be essential for a complete picture of its interaction with a target receptor.

Homology Modeling in Receptor Structure Prediction

When an experimental 3D structure of a target receptor is not available, homology modeling can be used to build a theoretical model. nih.gov This technique is based on the principle that proteins with similar sequences adopt similar three-dimensional structures. The process involves:

Template Selection: Identifying a protein with a known structure (the template) that has a high sequence similarity to the target protein.

Sequence Alignment: Aligning the amino acid sequence of the target protein with that of the template.

Model Building: Building the 3D model of the target protein based on the aligned template structure.

Model Refinement and Validation: Optimizing the geometry of the model and assessing its quality using various computational tools.

For investigating the interactions of this compound, a reliable homology model of its putative receptor would be a critical first step if an experimental structure is lacking. A homology model of the active form of the δ opioid receptor, for instance, has been successfully used for docking studies of benzhydrylpiperazine agonists. nih.gov The quality of the homology model is crucial for the accuracy of subsequent molecular docking and MD simulation studies. nih.gov

Theoretical Spectroscopic Analysis for Structural Insight

Computational chemistry offers powerful tools for elucidating the structural and electronic properties of molecules. In the study of complex organic compounds such as this compound, theoretical spectroscopic analysis, primarily through methods like Density Functional Theory (DFT), provides a deeper understanding of its structure and behavior at the atomic level. This approach allows for the prediction of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can then be correlated with experimental findings to confirm structural assignments and explore conformational details.

The primary advantage of theoretical analysis is its ability to provide a highly detailed, atom-by-atom view of the molecule's properties. By calculating parameters such as chemical shifts and vibrational frequencies, researchers can gain insights into the electronic environment of each atom and the nature of the chemical bonds within the molecule. These computational methods are particularly valuable for distinguishing between different possible isomers or conformations of a molecule, which can be challenging to resolve through experimental methods alone.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

Theoretical calculations of NMR spectra are instrumental in assigning the signals observed in experimental ¹H and ¹³C NMR spectra. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT, it is possible to predict the chemical shifts of each proton and carbon atom in this compound.

The predicted chemical shifts are highly sensitive to the molecule's three-dimensional structure. For instance, the orientation of the cyclohexyl group relative to the piperidine ring (axial vs. equatorial) would result in distinct predicted chemical shifts for the atoms in both rings. By comparing the calculated spectra for different possible conformations with the experimental spectrum, the most likely conformation in solution can be determined.

Below are illustrative tables of predicted ¹H and ¹³C NMR chemical shifts for a proposed conformation of this compound, calculated using a representative DFT method.

Table 1: Illustrative Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| N(CH₃)₂ | 2.25 |

| Piperidine-H (axial) | 1.50 |

| Piperidine-H (equatorial) | 2.80 |

| Cyclohexyl-H (axial) | 1.20 |

| Cyclohexyl-H (equatorial) | 1.75 |

| Cyclohexyl-CH | 1.90 |

This data is hypothetical and for illustrative purposes to demonstrate the output of theoretical calculations.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C (quaternary) | 60.5 |

| N(CH₃)₂ | 40.2 |

| Piperidine-CH₂ | 45.8 |

| Cyclohexyl-CH | 42.1 |

| Cyclohexyl-CH₂ | 27.3 |

| Cyclohexyl-CH₂' | 26.8 |

This data is hypothetical and for illustrative purposes to demonstrate the output of theoretical calculations.

Infrared (IR) Spectroscopy Prediction

Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. Each calculated frequency can be animated to visualize the corresponding atomic motions, allowing for a precise assignment of the vibrational modes. This is particularly useful for complex molecules where many vibrational modes can overlap in the experimental spectrum.

For this compound, theoretical IR spectroscopy can help identify characteristic vibrations, such as the C-H stretching of the cyclohexyl and piperidine rings, the stretching of the C-N bonds, and the various bending and rocking motions of the entire structure. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for approximations in the theoretical methods and the influence of the molecule's environment.

Table 3: Illustrative Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H Stretch (aliphatic) | 2950-2850 |

| C-N Stretch | 1150-1050 |

| CH₂ Scissoring | 1470-1450 |

| CH₂ Rocking | 850-750 |

This data is hypothetical and for illustrative purposes to demonstrate the output of theoretical calculations.

Lead Optimization and Drug Design Strategies Applied to 4 Cyclohexyl N,n Dimethylpiperidin 4 Amine Scaffolds

Fragment-Based Drug Discovery (FBDD) Integration

Fragment-Based Drug Discovery (FBDD) has become a cornerstone in modern drug development, offering an efficient alternative to traditional high-throughput screening. nih.gov This method involves screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target. nih.govfrontiersin.org These initial fragment hits serve as starting points for building more potent, drug-like molecules. frontiersin.org

The 4-cyclohexyl-N,N-dimethylpiperidin-4-amine scaffold can be conceptually deconstructed into fragments for FBDD approaches. The cyclohexyl ring or the dimethylpiperidin-4-amine moiety could each be considered a starting fragment. By screening these and similar fragments, researchers can identify initial binding interactions. X-ray crystallography or NMR spectroscopy can then be used to determine the binding mode of these fragments to the target protein. nih.gov This structural information is invaluable for the subsequent "fragment growing" or "fragment linking" stages, where synthetic chemistry is used to elaborate on the initial fragment, adding functional groups to improve affinity and selectivity. rsc.org This approach allows for a more rational and efficient exploration of chemical space compared to screening larger, more complex molecules from the outset.

A key guiding principle in FBDD is the "Rule of Three" (Ro3), which provides a general guideline for the physicochemical properties of fragments.

| "Rule of Three" (Ro3) Parameters for FBDD |

| Property |

| Molecular Weight |

| Number of Hydrogen Bond Donors |

| Number of Hydrogen Bond Acceptors |

| cLogP |

This table outlines the widely accepted "Rule of Three" guidelines for selecting compounds for a fragment library, ensuring they are small and simple enough to be effective starting points in FBDD.

Virtual Screening and De Novo Design Approaches

Computational methods are indispensable for accelerating the drug discovery process. Virtual screening and de novo design are two such approaches that can be powerfully applied to the this compound scaffold.

Virtual Screening involves the computational filtering of large libraries of chemical compounds to identify molecules that are likely to bind to a specific drug target. nih.gov For the this compound scaffold, this could involve creating a virtual library of derivatives with diverse substitutions on the cyclohexyl and piperidine (B6355638) rings. These virtual compounds are then "docked" into a 3D model of the target's binding site to predict their binding affinity and pose. nih.gov This process allows for the rapid and cost-effective prioritization of a smaller, more manageable number of compounds for actual chemical synthesis and biological testing.

De Novo Design , on the other hand, is a more creative computational approach. Instead of screening existing molecules, de novo design algorithms build novel molecular structures from scratch or by growing them from a starting scaffold like this compound. nih.gov Using the 3D structure of the target's active site, these programs can add atoms or functional groups in a stepwise fashion, optimizing the interactions between the growing ligand and the protein to design molecules with high predicted affinity and specificity. nih.gov

Free Energy Perturbation (FEP) Calculations in Lead Optimization

Once initial hits are identified, lead optimization focuses on refining their structure to improve potency. Free Energy Perturbation (FEP) is a rigorous computational method used to accurately predict the change in binding affinity resulting from small chemical modifications. nih.govresearchgate.net

FEP calculations are based on statistical mechanics and simulate a "thermodynamic cycle" to compute the relative binding free energy difference (ΔΔG) between two ligands. nih.gov For instance, if a lead compound based on the this compound scaffold is identified, FEP can be used to predict the effect of modifying a substituent—for example, adding a hydroxyl group to the cyclohexyl ring. The calculation simulates the transformation of the original compound into the modified one, both in solution and when bound to the target protein. researchgate.net The difference in the free energy of these two transformations yields a precise prediction of whether the modification will be beneficial, detrimental, or neutral to the binding affinity. This allows medicinal chemists to focus their synthetic efforts on the most promising modifications, saving significant time and resources. nih.gov

Rational Design Principles for Optimizing Piperidine-Based Ligands

The rational design of piperidine-based ligands relies on understanding the structure-activity relationships (SAR) that govern their interaction with a target. nih.govdrugbank.com The this compound scaffold offers several key positions for modification to optimize binding.

Key principles include:

Pharmacophore Modeling : Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) required for biological activity. For this scaffold, the basic nitrogen of the piperidine ring is often a key pharmacophoric feature, capable of forming ionic or hydrogen bond interactions. researchgate.net

Conformational Analysis : The piperidine ring typically adopts a stable chair conformation. The orientation of substituents (axial vs. equatorial) can have a profound impact on receptor binding. researchgate.net Design strategies often aim to lock the molecule into its bioactive conformation.

Substitution Analysis :

Cyclohexyl Ring : This hydrophobic group often interacts with nonpolar pockets in the target protein. Modifications, such as adding polar groups or changing ring size, can be explored to optimize these interactions.

Piperidine Nitrogen : The dimethylamino group can be altered. For instance, changing the size of the alkyl groups can probe the steric constraints of the binding pocket.

| Potential Modifications and Their Rationale |

| Modification Site |

| Cyclohexyl Ring |

| Piperidine Nitrogen |

| Piperidine Ring |

This table illustrates examples of rational modifications to the this compound scaffold to optimize its properties as a ligand.

Development of Fluorescent and Radioligand Probes for Receptor Studies

To study the interaction of ligands with their targets in biological systems, specialized tool compounds are required. Fluorescent and radioligand probes derived from a high-affinity scaffold can be invaluable for receptor characterization, localization, and quantification. uniba.itresearchgate.net

A potent ligand based on the this compound scaffold can be systematically modified to create such a probe.

Fluorescent Probes : This involves attaching a fluorophore (a molecule that emits light upon excitation) to a part of the ligand that is not critical for binding. rsc.orgnih.gov The resulting fluorescent probe allows for the visualization of the target receptor in cells and tissues using techniques like fluorescence microscopy. nih.gov

Radioligands : This involves incorporating a radioisotope (e.g., tritium (B154650) [³H] or carbon-14 (B1195169) [¹⁴C]) into the ligand's structure. These radiolabeled molecules are used in binding assays to determine the affinity of other, non-labeled compounds and to quantify receptor density in different tissues. researchgate.net

The development of these probes requires careful synthetic planning to ensure that the label does not interfere with the ligand's ability to bind to its target. These tools are crucial for understanding the biology of the target receptor and for the screening of new potential drug candidates.

Strategies for Enhancing Receptor Selectivity and Ligand Potency

A primary goal of lead optimization is to maximize a ligand's potency (its affinity for the intended target) and its selectivity (its ability to bind to the intended target over other, related targets). nih.gov For the this compound scaffold, several strategies can be employed:

Exploiting Subtle Binding Pocket Differences : Even closely related receptors often have minor differences in their binding site architecture. High-resolution structural information (from X-ray crystallography or cryo-EM) can reveal unique sub-pockets or residues in the target of interest. The ligand can then be modified to include functional groups that specifically interact with these unique features, thereby increasing selectivity.

Stereochemical Control : Many receptors are stereoselective, meaning they prefer one enantiomer of a chiral ligand over the other. Synthesizing and testing individual stereoisomers of derivatives of this compound can lead to significant improvements in both potency and selectivity.

Rigidification : Flexible molecules can adopt many conformations, only one of which may be optimal for binding. Introducing conformational constraints, such as by incorporating the scaffold into a bicyclic system, can reduce the entropic penalty of binding and lock the molecule in its bioactive shape, often leading to a substantial increase in potency. mdpi.com

Structure-Guided Design : Integrating computational modeling with experimental data is key. FEP calculations can predict which modifications are most likely to improve potency. nih.gov Virtual screening can identify derivatives with a higher predicted selectivity. nih.gov This iterative cycle of design, synthesis, and testing is the engine of modern lead optimization.

By applying these advanced drug design principles, the this compound scaffold can serve as a valuable starting point for the development of highly potent and selective ligands for a wide range of biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.